

Spectroscopic and Analytical Profile of C.I. Pigment Violet 32: A Technical Overview

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Compound of Interest

Compound Name: C.I. Pigment Violet 32

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This technical guide provides a comprehensive overview of the spectroscopic data for **C.I. Pigment Violet 32** (CAS No. 12225-08-0), a benzimidazolone monoazo pigment. While complete, publicly available datasets for UV-Vis, IR, and NMR are not readily consolidated, this document outlines the known spectral information, provides detailed experimental protocols for pigment analysis, and presents a typical workflow for its quality control.

Chemical and Physical Properties

C.I. Pigment Violet 32 is a synthetic organic pigment valued for its reddish-purple hue and is utilized in various applications, including paints, printing inks, and plastics.^{[1][2]} Key identifying information is summarized in the table below.

Property	Value
C.I. Name	Pigment Violet 32
C.I. Number	12517
CAS Number	12225-08-0[1]
Molecular Formula	C ₂₇ H ₂₄ N ₆ O ₇ S[1]
Molecular Weight	576.58 g/mol [1]
Chemical Class	Monoazo Benzimidazolone
Manufacturing Method	Diazotization of 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide and coupling with 3-Hydroxy-N-(2-oxo-5-benzimidazoliny)-2-naphthamide.[1]

Spectroscopic Data Summary

Detailed spectroscopic data for **C.I. Pigment Violet 32** is not extensively published. The pigment's low solubility in common solvents poses a significant challenge for techniques like solution-state NMR.

Spectroscopic Technique	Data Summary
UV-Visible (UV-Vis)	Specific λ_{max} values in various solvents are not readily available in the public domain. The pigment exhibits a reddish-purple color, indicating significant absorption in the green-yellow region of the visible spectrum.
Infrared (IR)	An FT-IR spectrum for C.I. Pigment Violet 32 is cataloged in the Infrared and Raman Users Group (IRUG) spectral database.[3] The spectrum would be expected to show characteristic peaks for N-H, C=O, C=C, C-N, and SO ₂ stretching and bending vibrations corresponding to its molecular structure.
Nuclear Magnetic Resonance (NMR)	Due to the inherent low solubility of organic pigments, obtaining high-resolution ¹ H and ¹³ C NMR spectra in common deuterated solvents is challenging. No definitive NMR data for the final pigment is publicly available. Analysis would likely require specialized solid-state NMR (ssNMR) techniques or the use of high-boiling, specialized solvents.
Raman	A Raman spectrum, acquired using a 785 nm laser source, is noted as being available in the SOPRANO spectral library.[4]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of organic pigments like **C.I. Pigment Violet 32**.

UV-Visible Spectroscopy

- Objective: To determine the maximum absorption wavelength (λ_{max}) and absorptivity of the pigment in a suitable solvent.

- Instrumentation: A dual-beam UV-Visible spectrophotometer.
- Procedure:
 1. A suitable solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or concentrated sulfuric acid) is selected in which the pigment has adequate solubility.
 2. A stock solution of the pigment is prepared at a known concentration.
 3. A series of dilutions are made from the stock solution to create standards of varying concentrations.
 4. The spectrophotometer is blanked using the pure solvent.
 5. The absorbance of each standard is measured across the UV-Vis range (typically 200-800 nm).
 6. The λ_{max} is identified as the wavelength with the highest absorbance.
 7. A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity according to the Beer-Lambert law.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the pigment molecule.
- Instrumentation: A Fourier-Transform Infrared spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
- Procedure (using ATR):
 1. A small amount of the dry pigment powder is placed directly onto the ATR crystal.
 2. The sample is pressed firmly against the crystal using the instrument's pressure clamp to ensure good contact.
 3. A background spectrum of the clean, empty ATR crystal is recorded.
 4. The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .

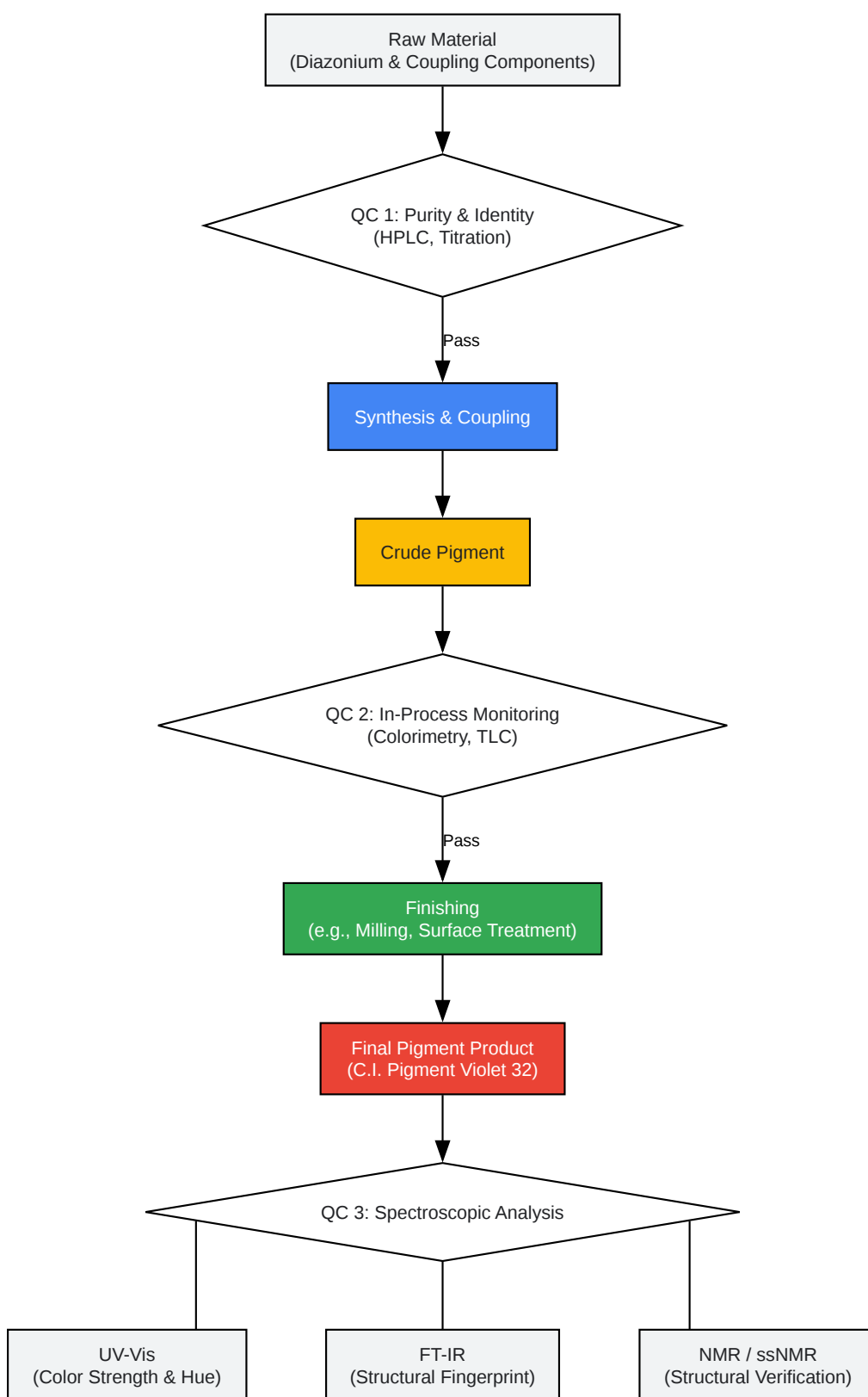
5. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the pigment's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the detailed molecular structure of the pigment. As noted, this is challenging for insoluble pigments.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure (for potentially soluble fractions or precursors):
 1. An appropriate deuterated solvent (e.g., DMSO- d_6 , TFA- d) is chosen to dissolve a small amount of the sample.
 2. The solution is filtered to remove any insoluble material.
 3. The sample is placed in an NMR tube.
 4. ^1H and ^{13}C NMR spectra are acquired. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
 5. Advanced techniques like COSY, HSQC, and HMBC may be used for complete structural assignment.
- Procedure (Solid-State NMR):
 1. The dry pigment powder is packed into a solid-state NMR rotor.
 2. Cross-polarization magic-angle spinning (CP-MAS) ^{13}C NMR spectra are acquired.
 3. This technique provides information about the carbon environments in the solid state, circumventing solubility issues.

Quality Control Workflow for C.I. Pigment Violet 32

The following diagram illustrates a typical workflow for the quality control and spectroscopic characterization of **C.I. Pigment Violet 32** during its manufacturing process.



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Caption: Quality control workflow for **C.I. Pigment Violet 32**.

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- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of C.I. Pigment Violet 32: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076289#spectroscopic-data-uv-vis-ir-nmr-for-c-i-pigment-violet-32]

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